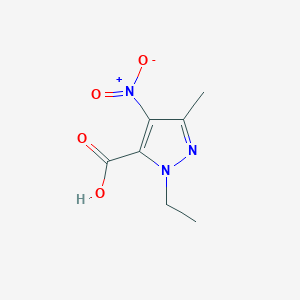
1-乙基-3-甲基-4-硝基-1H-吡唑-5-羧酸
描述
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9N3O4 . It appears as white to cream or pale yellow crystals or powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can be achieved through various strategies. One such strategy involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazole derivatives, including 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has a molecular weight of 199.17 . It appears as white to cream or pale yellow crystals or powder . The melting point ranges from 136.0-145.0°C .科学研究应用
医药合成
该化合物用作合成具有潜在医药应用的新型化合物类别的试剂。 例如,它已被用于创建作为抗毒力剂的 2-苯基肼亚胺衍生物,抑制金黄色葡萄球菌的生物膜形成 .
疼痛管理
它已被鉴定为 D-氨基酸氧化酶 (DAO) 的强效且选择性抑制剂,可保护细胞免受 D-丝氨酸诱导的氧化应激,并特异性地预防甲醛诱导的强直性疼痛 .
西地那非中间体
该化合物是西地那非生产的中间体,西地那非是一种用于治疗勃起功能障碍和肺动脉高压的药物 .
抗菌潜力
该化合物的衍生物已显示出良好的抗菌潜力,可进一步探索其治疗应用 .
环保催化
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The nitro group in the compound could potentially undergo reduction, which might play a role in its activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
It is slightly soluble in dmso and methanol, which may influence its absorption and distribution in the body . Its pKa is predicted to be 2.16±0.50, which could affect its ionization state and hence its absorption and distribution .
Result of Action
Based on its structural similarity to other active compounds, it may have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. For instance, its storage temperature is recommended to be 2-8°C , suggesting that higher temperatures might affect its stability.
生化分析
Biochemical Properties
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrazole derivatives are known to inhibit enzymes like monoamine oxidase and cyclooxygenase, which are crucial in neurotransmitter metabolism and inflammatory responses, respectively . The nitro group in 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can participate in redox reactions, potentially affecting cellular oxidative stress levels.
Cellular Effects
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has been observed to influence various cellular processes. It can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation, differentiation, and survival . Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic modifiers. Its impact on cellular metabolism includes changes in glycolysis and oxidative phosphorylation, affecting the overall energy balance of the cell.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For example, the compound’s nitro group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or activation . Additionally, it can influence gene expression by modulating the activity of transcription factors and histone acetyltransferases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, it may undergo hydrolysis or reduction, leading to the formation of different metabolites . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular redox state.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effect without causing adverse reactions.
Metabolic Pathways
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in pathways like glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion transporters and multidrug resistance proteins, influencing its cellular uptake and efflux . The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue localization.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its localization in the nucleus can influence gene expression and epigenetic regulation.
属性
IUPAC Name |
2-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQJNUKCAVEBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440339 | |
| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26308-39-4 | |
| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)


![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)

![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)



![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)


